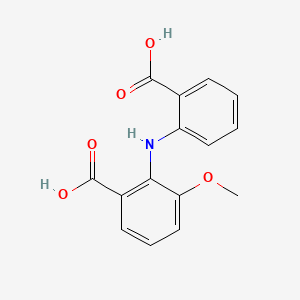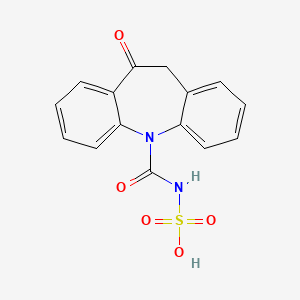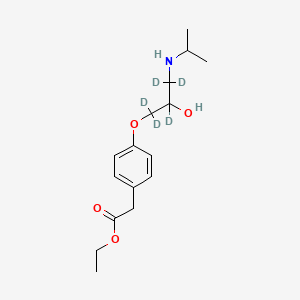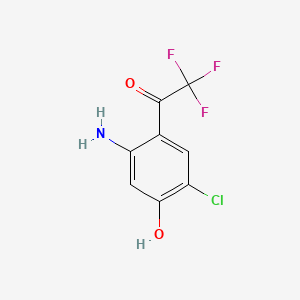
1,1-Dimethyl-1-propanol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-1-propanol-d6 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is also known as tert-Pentyl Alcohol-d6. Deuterated compounds are often used in scientific research due to their unique properties, such as altered vibrational frequencies and kinetic isotope effects, which can provide valuable insights in various fields of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1-propanol-d6 typically involves the deuteration of tert-pentyl alcohol. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced with deuterium atoms. One common method involves the use of deuterated reagents such as deuterium gas (D2) or deuterated water (D2O) under specific reaction conditions to ensure the incorporation of deuterium into the desired positions of the molecule .
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale deuteration processes. These processes are designed to maximize the yield and purity of the deuterated product. Techniques such as catalytic exchange reactions, where deuterium is exchanged with hydrogen in the presence of a catalyst, are commonly employed .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-1-propanol-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form deuterated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated ketones, while reduction could produce deuterated alkanes .
Aplicaciones Científicas De Investigación
1,1-Dimethyl-1-propanol-d6 has several applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms to study kinetic isotope effects and reaction pathways.
Biology: Deuterated compounds are used in metabolic studies to track the incorporation and transformation of molecules within biological systems.
Medicine: It can be used in drug development to study the pharmacokinetics and metabolism of deuterated drugs.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-1-propanol-d6 involves its interaction with molecular targets and pathways in a manner similar to its non-deuterated counterpart. the presence of deuterium can alter the rate of chemical reactions due to the kinetic isotope effect. This effect can slow down or speed up certain reactions, providing valuable insights into reaction mechanisms and pathways .
Comparación Con Compuestos Similares
Similar Compounds
tert-Pentyl Alcohol: The non-deuterated version of 1,1-Dimethyl-1-propanol-d6.
Deuterated Alcohols: Other deuterated alcohols such as deuterated methanol (CD3OD) and deuterated ethanol (C2D5OD).
Uniqueness
This compound is unique due to its specific deuteration pattern, which provides distinct vibrational frequencies and kinetic isotope effects. These properties make it particularly useful in studies requiring precise tracking of molecular transformations and interactions .
Propiedades
IUPAC Name |
1,1,1-trideuterio-2-(trideuteriomethyl)butan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-4-5(2,3)6/h6H,4H2,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXVEPNJUHWQHW-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(C([2H])([2H])[2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564596.png)
